5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
The synthesis of 5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzohydrazide with 4-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. The compound may also interact with cellular enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole include other oxadiazoles such as:
- 5-(2-chlorophenyl)-1,2,4-oxadiazole
- 3-(4-methoxyphenyl)-1,2,4-oxadiazole
- 5-(4-methoxyphenyl)-1,2,4-oxadiazole
These compounds share the oxadiazole core structure but differ in their substituents, which can significantly influence their chemical and biological properties
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-19-11-8-6-10(7-9-11)14-17-15(20-18-14)12-4-2-3-5-13(12)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTXCPQGBQBLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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